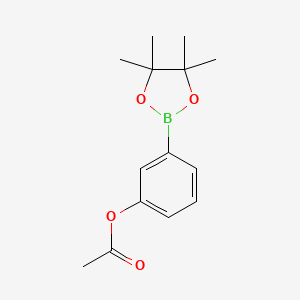
Ethyl 2,4,5-trifluorobenzoate
描述
Ethyl 2,4,5-trifluorobenzoate is a chemical compound that is of significant interest in the field of organic chemistry due to its trifluoromethyl group, which is a common moiety in pharmaceuticals and materials science. Although the provided papers do not directly discuss ethyl 2,4,5-trifluorobenzoate, they do provide insights into related compounds and methodologies that can be applied to its synthesis and analysis.
Synthesis Analysis
The synthesis of related trifluoromethyl compounds is well-documented. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for creating a variety of trifluoromethyl heterocycles, utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions . This suggests that similar methodologies could potentially be adapted for the synthesis of ethyl 2,4,5-trifluorobenzoate. Additionally, the synthesis of 2,4,5-trifluorobenzoic acid through a continuous microflow process involving Grignard exchange and carboxylation reactions indicates the feasibility of synthesizing related trifluorobenzoate esters in a streamlined and efficient manner .
Molecular Structure Analysis
While the molecular structure of ethyl 2,4,5-trifluorobenzoate is not directly analyzed in the provided papers, the crystal structure of ethyl 3,5-dinitrobenzoate is reported, which could offer some parallels in terms of molecular geometry and electronic distribution . The reported monoclinic crystal system and the orientation of substituent groups around the aromatic ring could provide a reference point for predicting the structure of ethyl 2,4,5-trifluorobenzoate.
Chemical Reactions Analysis
The papers do not provide specific reactions for ethyl 2,4,5-trifluorobenzoate, but they do mention the use of boron trifluoride ethyl ether as an effective catalyst in the synthesis of alkyl esters of p-aminobenzoic acid . This catalyst could potentially be used in reactions involving ethyl 2,4,5-trifluorobenzoate, given the structural similarities between the compounds.
Physical and Chemical Properties Analysis
科学研究应用
Environmental Impact of Chemical Compounds
- Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : A study highlights the presence and impact of parabens, chemical preservatives similar in some respects to the use of Ethyl 2,4,5-trifluorobenzoate, in water systems. Despite effective wastewater treatments, parabens persist in effluents and sediments due to continuous environmental introduction, underscoring the importance of understanding the environmental behavior of synthetic chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical and Synthetic Applications
- Facile Synthesis and Antioxidant Evaluation : Research on the synthesis of isoxazolone derivatives, which may utilize catalysts or intermediates related to Ethyl 2,4,5-trifluorobenzoate, demonstrates the ongoing development of chemical synthesis methods for producing compounds with significant biological and medicinal properties (Laroum, Boulcina, Bensouici, & Debache, 2019).
Environmental and Health Safety
- Scaling-Up Ionic Liquid-Based Technologies : Discusses the environmental impact and toxicity concerns associated with ionic liquids, a category of solvents that, like Ethyl 2,4,5-trifluorobenzoate, are used in various industrial and scientific applications. The review emphasizes the importance of understanding the toxicological profiles of chemicals before their industrial scale-up (Ostadjoo, Berton, Shamshina, & Rogers, 2018).
Potential for Misinterpretation and Misuse
- Hair Ethyl Glucuronide Levels as a Marker for Alcohol Use and Abuse : This review addresses the quantification of ethyl glucuronide in hair as a biomarker for alcohol consumption. While not directly related to Ethyl 2,4,5-trifluorobenzoate, it highlights the complexities of interpreting chemical markers in biological matrices and the influence of various pathologies on these interpretations (Crunelle et al., 2014).
安全和危害
Ethyl 2,4,5-trifluorobenzoate is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
ethyl 2,4,5-trifluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDADJUAUJPWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379015 | |
| Record name | Ethyl 2,4,5-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4,5-trifluorobenzoate | |
CAS RN |
351354-41-1 | |
| Record name | Benzoic acid, 2,4,5-trifluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351354-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4,5-trifluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351354411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,4,5-trifluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2,4,5-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[3-(Difluoromethoxy)phenyl]ethanone](/img/structure/B1304698.png)

